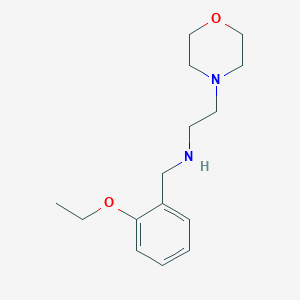
N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is an aromatic amine known for its unique chemical structure and properties. This compound is characterized by the presence of an ethoxyphenyl group attached to a morpholinyl ethanamine backbone. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine typically involves the reaction of 2-ethoxybenzyl chloride with 2-(4-morpholinyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Medicine: Potential therapeutic applications due to its biological activity, including studies on its effects on neurotransmitter systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxybenzyl)-2-(4-morpholinyl)ethanamine
- N-(3-Ethoxybenzyl)-2-(4-morpholinyl)ethanamine
- N-(2-Methylbenzyl)-2-(4-morpholinyl)ethanamine
Uniqueness
N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H24N2O2/c1-2-19-15-6-4-3-5-14(15)13-16-7-8-17-9-11-18-12-10-17/h3-6,16H,2,7-13H2,1H3 |
InChI Key |
ZJFJKXZRZPVZRE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNCCN2CCOCC2 |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCN2CCOCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


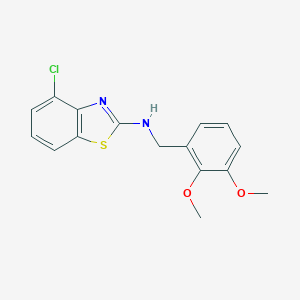
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-fluorobenzamide](/img/structure/B315074.png)
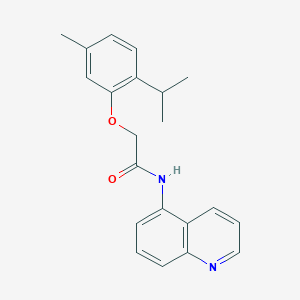
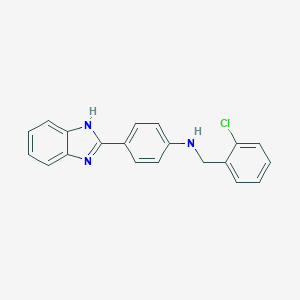
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B315079.png)
![N-allyl-N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B315081.png)
![N-(2-methylbenzyl)-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B315082.png)
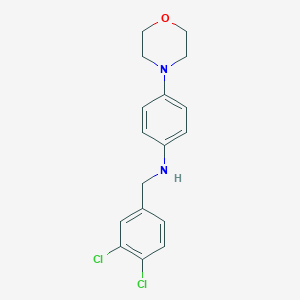
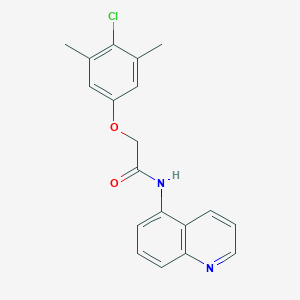
![2-{2-[(tert-butylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B315087.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-ethylbenzamide](/img/structure/B315090.png)

![N-[4-(allyloxy)-3-methoxybenzyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)amine](/img/structure/B315095.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B315097.png)
